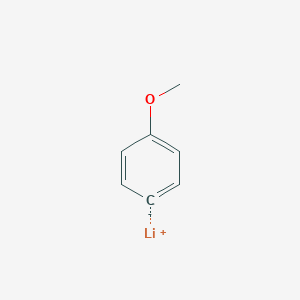

Lithium, (4-methoxyphenyl)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14774-77-7 |

|---|---|

Molecular Formula |

C7H7LiO |

Molecular Weight |

114.1 g/mol |

IUPAC Name |

lithium;methoxybenzene |

InChI |

InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |

InChI Key |

GVLUZLIABKNMAY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].COC1=CC=[C-]C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

4-Methoxyphenyllithium CAS 14774-77-7 properties

Executive Summary

4-Methoxyphenyllithium (CAS 14774-77-7) is a high-value organometallic reagent used primarily for the nucleophilic introduction of the p-anisyl moiety. Unlike its Grignard counterpart (4-methoxyphenylmagnesium bromide), the lithium species offers superior nucleophilicity and faster kinetics at cryogenic temperatures, making it indispensable for constructing sterically encumbered pharmacophores (e.g., Tamoxifen, Celecoxib).

This guide details the physicochemical behavior, rigorous preparation protocols, and validated applications of 4-Methoxyphenyllithium, moving beyond standard datasheets to address the "why" and "how" of its experimental handling.

Part 1: Physicochemical Profile & Stability[1]

Structure and Aggregation State

In solution, 4-Methoxyphenyllithium does not exist as a simple monomer. Its reactivity is governed by its aggregation state, which fluctuates based on solvent polarity and concentration.

| Property | Value / Description |

| Molecular Formula | C₇H₇LiO |

| Molecular Weight | 114.07 g/mol |

| Appearance | Colorless to pale yellow solution (typically in THF or Et₂O) |

| Aggregation (Ether) | Tetrameric. Forms cubic clusters similar to phenyllithium, reducing kinetic basicity. |

| Aggregation (THF) | Dimeric. THF donates electron density to the Li cation, breaking down tetramers into more reactive solvated dimers. |

Implication for Synthesis: For reactions requiring maximum nucleophilicity (e.g., addition to hindered ketones), THF is the preferred solvent as it deaggregates the cluster, exposing the carbanion. For reactions requiring selectivity (e.g., avoiding competing deprotonation), Diethyl Ether or non-polar cosolvents may be used to maintain the less reactive tetrameric state.

Thermal Instability

While p-substitution stabilizes the ring compared to o-lithioanisole (which is prone to rapid benzyne formation), 4-Methoxyphenyllithium is thermodynamically unstable above 0°C.

-

Decomposition Pathway: At elevated temperatures (>0°C), the reagent can attack the THF solvent (via

-deprotonation and fragmentation) or undergo proton abstraction from the ortho-position of unreacted aryl halides during preparation. -

Storage: Must be generated in situ and used immediately. Commercial solutions are stabilized but still require storage at 2–8°C (short term) or < -20°C (long term).

Part 2: Preparation & Quality Control

The industry-standard method for generating high-purity 4-Methoxyphenyllithium is Lithium-Halogen Exchange rather than direct deprotonation (which lacks regioselectivity).

Protocol: Lithium-Halogen Exchange (Li/Br)

Reagents: 4-Bromoanisole (1.0 eq), n-Butyllithium (1.05 eq, 2.5 M in hexanes), Anhydrous THF.

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow.

-

Solvation: Dissolve 4-Bromoanisole in anhydrous THF (0.5 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: This temperature locks the kinetic product and prevents n-BuLi from attacking the THF.

-

Addition: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temp < -70°C.

-

Equilibration: Stir at -78°C for 45–60 minutes. The solution will turn pale yellow.

-

Usage: Cannulate the electrophile into the lithiated species (inverse addition) or add the electrophile dropwise to the lithium reagent, maintaining -78°C.

Mechanism Visualization

The following diagram illustrates the equilibrium favoring the more stable aryl lithium species over the alkyl lithium (n-BuLi).

Figure 1: Mechanism of Lithium-Halogen Exchange. Note the competition with ortho-lithiation if temperature control fails.

Titration (Active Lithio Quantification)

Never assume the theoretical molarity. Titrate before critical steps using the Watson-Eastham method .

-

Indicator: 1,10-Phenanthroline or N-Pivaloyl-o-toluidine.

-

Titrant: Standardized sec-Butanol (1.0 M in Xylene).

-

Endpoint: Sharp color change from Dark Red/Brown (Active species) to Colorless/Yellow (Quenched).

Part 3: Reactivity & Applications in Drug Discovery

Nucleophilic Addition to Carbonyls

4-Methoxyphenyllithium is a "hard" nucleophile. It adds irreversibly to aldehydes and ketones to form secondary and tertiary alcohols.

-

Selectivity: It prefers 1,2-addition over 1,4-addition (Michael addition), unlike organocuprates.

-

Application: Synthesis of the diaryl carbinol scaffold found in antihistamines and SERMs (Selective Estrogen Receptor Modulators).

Case Study: Tamoxifen Synthesis (Carbolithiation)

Modern routes to Tamoxifen utilize the carbolithiation of diphenylacetylene, where 4-Methoxyphenyllithium acts as the initiating nucleophile.

Workflow:

-

Carbolithiation: 4-Methoxyphenyllithium adds across the triple bond of diphenylacetylene.

-

Transmetallation: The resulting vinyllithium species is transmetallated (e.g., to Zn or B) or coupled directly via Pd-catalysis.

-

Result: Stereoselective formation of the tetrasubstituted olefin core.

Figure 2: Role of 4-Methoxyphenyllithium in the stereoselective synthesis of the Tamoxifen alkene core.

Part 4: Safety & Handling Protocols

Hazard Class: Pyrophoric (catches fire in air), Water Reactive, Corrosive.

Critical Safety Parameters

| Parameter | Requirement |

| Atmosphere | Strict Argon or Nitrogen (O₂ < 5 ppm, H₂O < 5 ppm). |

| Syringe Technique | Use gas-tight glass syringes with Luer-lock tips. Positive pressure must be maintained in the reagent bottle. |

| Quenching | Never use water directly. Quench excess reagent by diluting with toluene and slowly adding isopropanol (IPA) at 0°C. |

| Spill Control | Do not use water or CO₂ extinguishers. Use Class D (dry powder) or dry sand/Vermiculite. |

Solvent Compatibility

-

Compatible: THF (at < 0°C), Diethyl Ether, Toluene, Hexanes.

-

Incompatible:

-

Alkyl Halides (DCM, Chloroform): Explosive reaction (Metal-Halogen exchange/Carbene formation).

-

Ketones/Esters: Reacts immediately (unless intended substrate).

-

Protic Solvents (Alcohols, Water): Violent decomposition liberating heat and LiOH.

-

References

-

Preparation via Li/Halogen Exchange : Organic Syntheses, Coll. Vol. 8, p. 19 (1993). Link (General procedure adaptable for anisyl derivatives).

-

Aggregation Studies : Reich, H. J. "Role of Organolithium Aggregates in Synthesis." Chem. Rev. 2013. Link

-

Tamoxifen Synthesis : Heijnen, D., et al. "An atom efficient synthesis of tamoxifen."[1][2] Org.[1][2][3][4][5][6] Biomol. Chem., 2019, 17, 2315-2320.[1][2] Link

-

Titration of Organolithiums : Watson, S. C., Eastham, J. F. "Colored indicators for simple direct titration of magnesium and lithium reagents." J. Organomet.[7] Chem. 1967, 9, 165. Link

-

Celecoxib Flow Synthesis : MDPI Processes, "Advances in Flow Chemistry for Organolithium-Based Synthesis," 2023. Link

Sources

- 1. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Electronic Properties of 4-Methoxyphenyllithium: An In-Depth Technical Guide

This guide details the electronic structure, aggregation behavior, and synthetic manipulation of 4-methoxyphenyllithium (p-Anisyllithium) . It is designed for researchers requiring precise control over nucleophilic additions and cross-coupling reactions where the electronic bias of the para-methoxy group is a critical variable.

Executive Summary

4-Methoxyphenyllithium is a distinct organometallic reagent where the 4-methoxy (p-OMe) substituent exerts a dominant resonance electron-donating effect (+R) over a weaker inductive electron-withdrawing effect (-I) . This electronic push significantly increases the electron density at the carbanionic center compared to phenyllithium (PhLi), resulting in enhanced nucleophilicity but reduced thermal stability. Successful utilization requires strict adherence to cryogenic protocols to mitigate aggregation-driven kinetic barriers and thermal decomposition pathways.

Electronic Structure & Mechanistic Principles

The Hammett Conflict: Resonance vs. Induction

The reactivity of 4-methoxyphenyllithium is defined by the competition between the oxygen lone pair donation and the electronegativity of the oxygen atom.

-

Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density through the

-framework. In the meta position, this dominates ( -

Resonance Effect (+R): In the para position, the oxygen lone pair donates into the

-system. This effect overwhelms the inductive withdrawal. -

Net Result (

): The para-methoxy group acts as a net Electron Donating Group (EDG).

Impact on C-Li Bond: Unlike PhLi, where the charge is delocalized into a neutral ring, the p-OMe group actively pumps electron density into the ring. This destabilizes the carbanion (raising the HOMO energy), making 4-methoxyphenyllithium a "hotter" (more reactive) nucleophile than PhLi, provided aggregation states are comparable.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the reagent's character.

Caption: The +R effect of the methoxy group overwhelms the -I effect, increasing electron density at the C-Li center.

Aggregation & Solvation Dynamics

Organolithiums do not exist as monomers in solution; they form aggregates that determine their kinetic reactivity. The p-OMe group influences this equilibrium.

Aggregation States[1][2]

-

In Diethyl Ether (

): Predominantly exists as a Tetramer -

In Tetrahydrofuran (THF): Exists as an equilibrium between Dimers

and Monomers -

Impact of p-OMe: While the p-OMe group is too distant to chelate the lithium intramolecularly (unlike an ortho-OMe), the increased electron density on the carbanion makes the C-Li bond more ionic, potentially strengthening the electrostatic aggregation compared to PhLi unless solvated by strong Lewis bases.

De-aggregation Strategy

To maximize reactivity (e.g., for sterically hindered electrophiles), use Lewis base additives to force the monomeric state.

| Solvent System | Aggregation State | Reactivity Level | Recommended Use |

| Hexanes/Pentane | Hexamer/Tetramer | Low | Storage / Transport |

| Diethyl Ether | Tetramer | Moderate | General additions |

| THF | Dimer | High | Difficult couplings |

| THF + TMEDA | Monomer | Very High | Kinetic deprotonations |

Reactivity Profile & Stability

Nucleophilicity

4-Methoxyphenyllithium is a superior nucleophile to PhLi for additions to ketones and aldehydes due to the electronic activation described in Section 2. However, this comes at the cost of basicity; it is more prone to protonation by slightly acidic protons.

Thermal Instability & Benzyne Risk

Unlike ortho-halo precursors which rapidly eliminate LiX to form benzynes, para-lithio species are relatively robust against elimination. However, thermal decomposition can still occur via:

-

Ether Cleavage: At

, the strong Lewis acidity of the Li aggregate can cleave the THF ring. -

Proton Abstraction: It can deprotonate the solvent or its own methoxy methyl group (though rare) at high temperatures.

Critical Limit: Do not allow the reagent to exceed 0°C for prolonged periods. Perform generation and storage at -78°C to -20°C .

Experimental Protocol: Generation & Titration

Objective: Preparation of 10 mmol 4-Methoxyphenyllithium via Halogen-Metal Exchange. Precursor: 4-Bromoanisole (preferred over chloro- analogs due to weaker C-Br bond).

Reagents & Setup

-

Substrate: 4-Bromoanisole (1.87 g, 10 mmol).

-

Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol, 1.1 equiv).

-

Solvent: Anhydrous THF (20 mL), distilled from Na/Benzophenone.

-

Vessel: Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Procedure

-

Dissolution: Charge the flask with 4-bromoanisole and THF. Cool to -78°C (Dry Ice/Acetone bath).

-

Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump or pressure-equalizing funnel.

-

Note: The reaction is exothermic. Rapid addition will cause local heating and potential decomposition.

-

-

Equilibration: Stir at -78°C for 30-45 minutes .

-

Mechanism:[1]

. The equilibrium lies far to the right because the aryl anion is more stable than the alkyl anion (sp2 vs sp3).

-

-

Verification (Quench Test): Aliquot 0.5 mL into dry methanol. Analyze by GC/MS or TLC.

-

Success Criteria: Disappearance of 4-bromoanisole peak; appearance of anisole (reduced product).

-

-

Utilization: Use immediately at -78°C or warm to -20°C if the subsequent electrophile requires higher activation energy.

Titration (Gilman Double Titration)

To determine exact concentration:

-

Total Alkalinity: Quench 1.0 mL aliquot in water; titrate with 0.1 M HCl (phenolphthalein indicator). (

) -

Active Reagent: Quench 1.0 mL aliquot in anhydrous dibromoethane (reacts with C-Li but not Li-OR). Add water, then titrate with 0.1 M HCl. (

) -

Calculation:

.

Diagrammatic Workflow

Caption: Standard workflow for generating 4-methoxyphenyllithium via Halogen-Metal Exchange.

References

-

Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds.[3] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

-

Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. Link

-

MacDougall, D. J., Noll, B. C., Kennedy, A. R., & Henderson, K. W. (2006). 4-Methoxy- and 4-cyano-substituted lithium aryloxides: electronic effects of substituents on aggregation. Dalton Transactions, (15), 1875–1882. Link

-

Bauer, W., & Seebach, D. (1984). Determination of the Degree of Aggregation of Organolithium Compounds by Cryoscopy in Tetrahydrofuran. Helvetica Chimica Acta, 67(7), 1972–1988. Link

-

Gilman, H., & Cartledge, F. K. (1964). The Analysis of Organolithium Compounds. Journal of Organometallic Chemistry, 2(6), 447–454. Link

Sources

Precision Synthesis and Application of 4-Methoxyphenyllithium: A Technical Guide

Topic: 4-Methoxyphenyllithium (PubChem CID 11789170) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

4-Methoxyphenyllithium (PubChem CID 11789170) serves as a critical nucleophilic building block in the synthesis of complex pharmaceutical intermediates, particularly for introducing the p-anisyl moiety. Unlike simple alkyl lithiums, this aryl lithium reagent exhibits distinct aggregation behaviors and reactivity profiles governed by the electron-donating methoxy substituent. This guide provides a rigorous, self-validating framework for its generation, quantification, and application, moving beyond basic recipes to explore the mechanistic causality required for high-fidelity drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The following data summarizes the core physiochemical properties of 4-Methoxyphenyllithium. Note that as a reactive intermediate, it is almost exclusively generated in situ.

| Property | Data |

| IUPAC Name | Lithium; 4-methoxybenzene |

| PubChem CID | 11789170 |

| CAS Number | 14774-77-7 |

| Molecular Formula | C |

| Molecular Weight | 114.07 g/mol |

| Physical State | Solution (typically in THF or Et |

| Reactivity Class | Strong Nucleophile, Strong Base |

| Key Impurity | n-Butyl bromide (byproduct of synthesis via Li-Hal exchange) |

Synthesis Strategy: The Causality of Choice

Lithium-Halogen Exchange vs. Direct Deprotonation

For 4-methoxyphenyllithium, Lithium-Halogen Exchange is the superior synthetic route compared to direct deprotonation (ortho-lithiation).

-

Direct Deprotonation (Ortholithiation): Attempting to lithiate anisole directly with n-butyllithium results in lithiation at the ortho position (2-methoxyphenyllithium) due to the Coordinating Directing Group (CDG) effect of the methoxy oxygen.

-

Lithium-Halogen Exchange: To secure the lithium at the para position (C4), one must start with 4-bromoanisole. The driving force is the formation of a more stable organolithium species (aryl lithiums are less basic than alkyl lithiums like n-BuLi).

Reaction Equilibrium

The exchange reaction is an equilibrium process, typically favored toward the aryl lithium product, especially in ether solvents.

Technical Insight: The reaction is extremely fast, even at -78°C. Conducting this at higher temperatures (e.g., 0°C) risks Wurtz-type coupling where the newly formed aryl lithium reacts with the alkyl halide byproduct (n-BuBr) to form 1-butyl-4-methoxybenzene.

Experimental Protocol: Generation & Validation

Reagents & Equipment[7][9][10][11]

-

Precursor: 4-Bromoanisole (≥99%, dried over molecular sieves).

-

Lithium Source: n-Butyllithium (1.6 M or 2.5 M in hexanes).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

O). -

Apparatus: Flame-dried Schlenk flask, argon/nitrogen manifold, dry ice/acetone bath.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon three times.

-

Solvent Charge: Cannulate 20 mL of anhydrous THF into the flask.

-

Substrate Addition: Add 4-Bromoanisole (1.87 g, 10.0 mmol) via syringe.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

-

Lithiation (Critical Step): Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise over 10 minutes.

-

Why: Slow addition prevents localized heating which could trigger side reactions with the butyl bromide byproduct.

-

-

Incubation: Stir at -78°C for 30–60 minutes. A white precipitate may form if concentrations are high (aggregates).

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision nodes in the synthesis pathway.

Figure 1: Synthetic decision tree highlighting the necessity of Li-Halogen exchange for para-selectivity.

Quality Control: Self-Validating Titration Protocol

One cannot assume the commercial titer of n-BuLi applies to the generated aryl lithium. Verification is mandatory.

Method: Double Titration with 1,10-Phenanthroline. This method is superior because it distinguishes between the active organolithium and hydrolyzed lithium bases (LiOH/LiOR).

-

Indicator Prep: Dissolve a few crystals of 1,10-phenanthroline in 2 mL anhydrous THF.

-

Active Species Titration:

-

Add 1.0 mL of the reaction mixture to the indicator solution.

-

Observation: Solution turns deep rust-red (charge transfer complex).

-

Titrate with standard 1.0 M sec-Butanol in xylene until the color disappears (sharp endpoint).

-

Calculation:

.

-

Reactivity & Mechanism

Aggregation States

Unlike simple ions, 4-methoxyphenyllithium exists as aggregates in solution.

-

In Et

O: Predominantly tetrameric. -

In THF: Dimeric or monomeric species, solvated by THF molecules.

-

Implication: Reactions in THF are generally faster because the lower-order aggregates (dimers/monomers) are the kinetically active species.

Reaction with Electrophiles

The nucleophilic carbon at the para position attacks carbonyls, epoxides, and halosilanes.

Case Study: Synthesis of Tris(4-methoxyphenyl)phenylsilane A key application involves coupling with phenylsilane.[1] The reaction requires specific catalysis (e.g., Pd-catalysis) or direct nucleophilic substitution on chlorosilanes.

Figure 2: Divergent reactivity pathways for 4-methoxyphenyllithium in drug synthesis.

Safety & Handling

Warning: 4-Methoxyphenyllithium solutions are highly flammable and pyrophoric upon solvent evaporation.

-

Moisture Sensitivity: Reacts violently with water to release heat and LiOH.

-

Quenching: Never quench neat reaction mixtures with water. Dilute with an inert solvent first, then add isopropanol or ammonium chloride solution slowly at 0°C.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses are mandatory. Work must be performed in a fume hood or glovebox.

References

-

PubChem. Lithium, (4-methoxyphenyl)- (CID 11789170).[2] National Library of Medicine. [Link]

-

Royal Society of Chemistry. Synthesis of organolithium reagents via Li-halogen exchange. Supplementary Information. [Link]

- Watson, S. C.; Eastham, J. F.Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents. Journal of Organometallic Chemistry, 1967, 9, 165.

- Reich, H. J.Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 2013.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Methoxyphenyllithium via Lithium-Halogen Exchange

Executive Summary

4-Methoxyphenyllithium (4-MPL) is a critical nucleophilic building block in medicinal chemistry, widely used to introduce the p-anisyl moiety into complex pharmacophores. While commercially available, in-situ preparation via lithium-halogen exchange is preferred in drug development to ensure reagent activity and minimize hydrolysis byproducts.

This guide provides a validated protocol for the generation of 4-MPL from 4-bromoanisole using n-butyllithium (n-BuLi). Unlike deprotonation (ortho-lithiation), this method relies on the thermodynamic drive of the exchange equilibrium. Success depends on strict cryogenic control (-78°C) and precise stoichiometry, as excess n-BuLi can lead to competitive alkylation of downstream electrophiles.

Mechanistic Underpinnings

The Exchange Equilibrium

The synthesis relies on a reversible lithium-halogen exchange reaction.[1] The driving force is the formation of the more stable carbanion. The p-anisyl anion (

The "Ate" Complex Transition State

Current mechanistic understanding suggests the reaction proceeds through a hypervalent "ate" complex intermediate rather than a simple radical mechanism. The lithium atom coordinates to the halogen atom of the aryl halide before the exchange occurs.

Solvent Effects

-

THF: Essential for breaking down n-BuLi hexameric aggregates into more reactive dimers/monomers. It coordinates to Li, facilitating the formation of the "ate" complex.

-

Temperature: Must be maintained at -78°C. Above -40°C, the generated 4-MPL can attack the THF solvent (via

-deprotonation and fragmentation) or undergo Wurtz coupling with the generated butyl bromide.

Diagram 1: Mechanistic Pathway & Thermodynamics

Caption: The reaction proceeds via a hypervalent 'ate' complex. Low temperature prevents the thermodynamic product from reacting with the byproduct (n-BuBr) or solvent.

Pre-Reaction Validation: Reagent Titration

CRITICAL: Commercial n-BuLi concentrations vary significantly from the label due to degradation. Using an untitrated reagent will lead to either incomplete conversion (yield loss) or excess n-BuLi (impurity formation).

Method: Diphenylacetic Acid (DPAA) Titration

-

Indicator: Diphenylacetic acid (DPAA).[2]

-

Solvent: Anhydrous THF.

Protocol:

-

Dissolve 1.00 mmol (212 mg) of DPAA in 10 mL dry THF under Argon.

-

Add n-BuLi dropwise via a gas-tight syringe.[3]

-

Observation: The solution remains colorless as n-BuLi deprotonates the carboxylic acid (1st eq).

-

Endpoint: The next drop of n-BuLi deprotonates the

-carbon, generating the intensely yellow dianion. -

Calculation:

Experimental Protocol

Reagents & Equipment[4][5]

-

Substrate: 4-Bromoanisole (1.0 equiv, MW: 187.03).

-

Reagent: n-BuLi (1.05 equiv, titrated).

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

-

Vessel: Flame-dried 3-neck round bottom flask with stir bar, internal thermometer, and Argon inlet.

Step-by-Step Procedure

| Step | Action | Critical Parameter / Observation |

| 1 | System Prep | Flame-dry glassware under vacuum; backfill with Argon x3. |

| 2 | Solvation | Charge flask with 4-Bromoanisole (e.g., 1.87 g, 10 mmol) and THF (20 mL). |

| 3 | Cryogenic Cool | Submerge flask in a Dry Ice / Acetone bath. Allow internal temp to reach -78°C . |

| 4 | Exchange | Add n-BuLi (10.5 mmol) dropwise over 10-15 mins. |

| 5 | Maturation | Stir at -78°C for 30-45 minutes . |

| 6 | Trapping | Add electrophile (e.g., Benzaldehyde, 1.1 equiv) slowly. |

| 7 | Quench | Once complete (TLC check), quench with sat. NH₄Cl (aq) while cold, then warm to RT. |

Diagram 2: Operational Workflow

Caption: Operational sequence emphasizing temperature control during the critical addition phase.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Solution turns brown/black | Decomposition | Temperature was too high (> -40°C). THF is being cleaved.[4] Restart and maintain -78°C. |

| Low Yield | Wet Solvent / Reagent | Water destroys n-BuLi immediately. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |

| Incomplete Conversion | Degraded n-BuLi | Re-titrate n-BuLi. If the reagent is old, LiOH precipitate may clog the needle, delivering less active reagent. |

| Impurity: Butyl-Electrophile | Excess n-BuLi | If n-BuLi is > 1.1 equiv, it will compete with 4-MPL for the electrophile. Use strict 1.05 equiv. |

Safety Data (HSE)

-

n-Butyllithium: Pyrophoric. Ignites on contact with air. Use only with gas-tight syringes and inert atmosphere. Have a Class D fire extinguisher or bucket of sand nearby.

-

4-Bromoanisole: Irritant.

-

THF: Peroxide former. Test for peroxides before distillation/use.

References

-

Mechanistic Review: Bailey, W. F.; Patricia, J. J.[5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[5] Chem.1988 , 352, 1-46. Link

-

Titration Protocol: Kofron, W. G.; Baclawski, L. M. "A Convenient Method for Estimation of Alkyllithium Concentrations." J. Org.[5] Chem.1976 , 41, 1879-1880. Link

-

Standard Protocol: "Preparation of 4-Methoxyphenyllithium and Reaction with Electrophiles." Organic Syntheses, Coll. Vol. 7, p. 424 (1990 ). Link

-

Microfluidic Application: Shirejini, S. Z.; Mohammadi, A. "Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device."[6] Org.[6] Process Res. Dev.2017 , 21, 292–303.[6] Link

Sources

Application Notes & Protocols: Strategic Execution of Nucleophilic Additions with 4-Methoxyphenyllithium

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of 4-methoxyphenyllithium. It offers an in-depth exploration of the reaction conditions necessary for its generation via lithium-halogen exchange and its subsequent use as a potent nucleophile in addition reactions with various electrophiles, including carbonyls, esters, and epoxides. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both safety and reproducibility.

Introduction: The Utility of 4-Methoxyphenyllithium

Organolithium reagents are a cornerstone of modern organic synthesis, prized for their high reactivity as both strong bases and potent nucleophiles.[1] Among these, 4-methoxyphenyllithium stands out as a valuable aryllithium species for creating complex molecular architectures. Its utility lies in the direct formation of a carbon-carbon bond to an aromatic ring, introducing the electron-donating methoxy-substituted phenyl group, a common motif in pharmaceuticals and functional materials.

The C-Li bond is highly polarized, imparting significant carbanionic character to the aromatic carbon.[1] This makes 4-methoxyphenyllithium an excellent nucleophile for attacking a wide range of electrophilic centers.[2] This guide will detail the optimal conditions for its in situ preparation and provide robust protocols for its application in key nucleophilic addition reactions.

Safety First: Handling Pyrophoric Reagents

Organolithium reagents, including the alkyllithiums used to prepare 4-methoxyphenyllithium, are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[3] All manipulations must be conducted under a strictly inert atmosphere (dry argon or nitrogen) using air-free techniques such as a Schlenk line or a glovebox.[3][4]

Mandatory Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Safety glasses or goggles

-

Appropriate chemical-resistant gloves

Always have a Class D fire extinguisher (for combustible metals) readily accessible. Reactions should be performed in a certified chemical fume hood.[3]

Preparation of 4-Methoxyphenyllithium: The Lithium-Halogen Exchange

The most reliable method for generating 4-methoxyphenyllithium is via a lithium-halogen exchange reaction. This process is exceptionally fast, even at cryogenic temperatures, and offers high yields when performed correctly.[1][5] The reaction involves treating an aryl halide (typically 4-bromoanisole) with a strong alkyllithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

Causality of Experimental Choices

-

Precursor: 4-Bromoanisole is the most common precursor due to its commercial availability and optimal reactivity. 4-Iodoanisole can also be used and may react faster, but is often more expensive.

-

Solvent: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is widely used as it effectively solvates the lithium cation, breaking down organolithium aggregates and increasing reactivity.[6] However, alkyllithiums can deprotonate THF, especially at temperatures above -20 °C, leading to solvent decomposition and reduced yields.[7] Therefore, reactions in THF must be maintained at low temperatures (typically -78 °C). Diethyl ether (Et₂O) is less reactive towards organolithiums and can be used at slightly higher temperatures, but the exchange reaction may be slower.[8]

-

Temperature: A temperature of -78 °C (achieved with a dry ice/acetone or isopropanol bath) is critical. It ensures the lithium-halogen exchange outcompetes potential side reactions, such as attack on the solvent or decomposition of the aryllithium product.[7][9]

-

Reagent: n-Butyllithium is a workhorse for this transformation. Using two equivalents of t-BuLi can also be effective; the second equivalent reacts with the t-butyl halide byproduct, driving the equilibrium forward.[9]

Workflow for In Situ Generation

Caption: General mechanism of nucleophilic addition.

Protocol 1: Addition to Aldehydes and Ketones

This reaction is a classic method for synthesizing secondary and tertiary benzylic alcohols, respectively.

-

Preparation: Generate 4-methoxyphenyllithium (1.1 eq) in anhydrous THF at -78 °C as described in section 3.3.

-

Electrophile Addition: Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred organolithium solution at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC if desired (quenching a small aliquot for analysis).

-

Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C to quench the reaction. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Causality Check: The slow addition of the electrophile prevents a rapid temperature increase and minimizes side reactions. The NH₄Cl quench is mildly acidic and effectively protonates the lithium alkoxide without causing acid-catalyzed side reactions that might occur with stronger acids.[10]

Protocol 2: Addition to Esters

The reaction with esters can yield either a ketone or a tertiary alcohol, depending on the stoichiometry and reaction conditions.

-

To Synthesize a Ketone (Requires Careful Control):

-

Follow steps 1 and 2 from Protocol 4.1, using precisely 1.0 equivalent of 4-methoxyphenyllithium relative to the ester.

-

Maintain the reaction at -78 °C throughout. After 1-2 hours, quench the reaction at this low temperature. The initial tetrahedral intermediate is stable at -78 °C but collapses to the ketone upon workup.

-

-

To Synthesize a Tertiary Alcohol:

-

Follow steps 1 and 2 from Protocol 4.1, but use >2.0 equivalents of 4-methoxyphenyllithium.

-

After the initial addition, allow the reaction to warm slowly (e.g., to 0 °C or room temperature) before quenching. This promotes the collapse of the initial intermediate to a ketone, which is then immediately attacked by a second equivalent of the organolithium reagent.

-

Causality Check: The first addition creates a hemiacetal alkoxide. At -78 °C, this intermediate can be stable. If the temperature rises, it eliminates an alkoxide (e.g., -OEt) to form a ketone. This ketone is more reactive than the starting ester and will rapidly consume a second equivalent of the organolithium if present, leading to the tertiary alcohol.[10]

Protocol 3: Ring-Opening of Epoxides

This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a β-alcohol.

-

Preparation: Generate 4-methoxyphenyllithium (1.2 eq) in anhydrous THF at -78 °C as described in section 3.3.

-

Electrophile Addition: Add the epoxide (1.0 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the organolithium solution at -78 °C.

-

Reaction: After the addition is complete, slowly allow the reaction to warm to room temperature and stir overnight.

-

Quench and Workup: Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl. Follow the workup and purification procedure outlined in Protocol 4.1.

Causality Check: The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. [11][12]The high ring strain of the epoxide facilitates the ring-opening, even though an alkoxide is typically a poor leaving group.[12][13]

Summary of Reaction Conditions

| Electrophile | Reagent Stoichiometry (ArLi:Elec) | Solvent | Temperature (°C) | Typical Reaction Time | Product |

| Aldehyde | 1.1 : 1.0 | THF, Et₂O | -78 | 1-3 h | Secondary Alcohol |

| Ketone | 1.1 : 1.0 | THF, Et₂O | -78 | 1-3 h | Tertiary Alcohol |

| Ester | 1.0 : 1.0 | THF | -78 | 1-2 h | Ketone |

| Ester | >2.0 : 1.0 | THF | -78 to RT | 2-4 h | Tertiary Alcohol |

| Epoxide | 1.2 : 1.0 | THF | -78 to RT | 12-16 h | β-Alcohol |

References

-

Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

-

Designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

- Google Patents. (1997). Production of 4-methoxyphenol. JPH09151151A.

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]

-

Harvard University. (n.d.). Organolithium reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

YouTube. (2009). Ring Opening of an Epoxide with Phenyllithium. Retrieved from [Link]

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

YouTube. (2019). addition of nucleophiles to carbonyls. Retrieved from [Link]

-

SciSpace. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl. Retrieved from [Link]

-

ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Additives on Size and Shape of Lithium Carbonate Crystals. Retrieved from [Link]

-

University of California. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Retrieved from [Link]

-

ACS Publications. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

ThaiJo. (2023). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride: Investigation of Reduction Product Formation by qNMR Analysis. Retrieved from [Link]

-

Thieme. (n.d.). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Retrieved from [Link]

-

PubMed. (n.d.). Generation, structure and reactivity of tertiary organolithium reagents. Retrieved from [Link]

-

MDPI. (n.d.). Comparative Study of Binder Stability for Aqueous Lithium-Ion and Solid-Boosted Flow Batteries. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

- Google Patents. (2003). Process for preparing optically active glycidate esters. US6521445B1.

-

Chemistry LibreTexts. (2023). Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

-

Harvard University. (n.d.). Lithium halogen exchange. Retrieved from [Link]

-

RUB Newsportal. (2020). Selective conversion of reactive lithium compounds made possible. Retrieved from [Link]

-

PubMed. (n.d.). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. Retrieved from [Link]

-

YouTube. (2020). Addition of alkyl lithium to epoxide example. Retrieved from [Link]

-

ResearchGate. (2019). A Convenient Preparation of p-Methoxybenzyl Esters. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Retrieved from [Link]

-

YouTube. (2022). Organolithium Reactions. Retrieved from [Link]

-

Arkivoc. (n.d.). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. Retrieved from [Link]

-

IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

-

University of Munich. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Retrieved from [Link]

Sources

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jsynthchem.com [jsynthchem.com]

Application Note: Controlled Preparation of 4-Methoxyphenyllithium in Anhydrous THF

Part 1: Executive Summary

This application note details the protocol for the in situ generation of 4-methoxyphenyllithium (p-anisyllithium) via lithium-halogen exchange. Unlike simple deprotonation, this method utilizes 4-bromoanisole and

Key Utility:

4-Methoxyphenyllithium is a potent nucleophile used to introduce the

Critical Success Factors:

-

Temperature Control: Strict maintenance of -78°C to prevent Wurtz coupling and ortho-lithiation.

-

Solvent Integrity: Use of THF with

ppm water content to prevent quenching. -

Stoichiometry: Precise titration of

-BuLi to avoid excess alkyl lithium competing for the electrophile.

Part 2: Scientific Integrity & Mechanistic Insight

The Mechanism: Lithium-Halogen Exchange

The formation of 4-methoxyphenyllithium proceeds via a reversible lithium-halogen exchange reaction. This transformation is thermodynamically driven by the formation of the more stable

Why Anhydrous THF?

Tetrahydrofuran (THF) is the required solvent because its oxygen lone pairs coordinate to the lithium cation. This breaks the relatively unreactive hexameric aggregates of

The Equilibrium Challenge

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the target generation and competing thermal decomposition pathways.

Part 3: Pre-Experimental Validation (Self-Validating Systems)

Before consuming the aryl bromide, you must validate the concentration of your

Protocol: Double Titration with 1,10-Phenanthroline

This method is superior to simple acid/base titration because it distinguishes between active organolithium species and lithium hydroxide/alkoxide impurities [2].

Reagents:

Step-by-Step:

-

Flame-dry a 25 mL round-bottom flask (RBF) with a stir bar; cool under Argon.

-

Add 4 mg of 1,10-phenanthroline and 10 mL anhydrous THF.

-

Add enough

-BuLi dropwise to scavenge moisture until the solution turns a persistent rust-red (active complex). -

Add exactly 1.00 mL of your

-BuLi sample. The solution will be dark red. -

Titrate with anhydrous 2-butanol (1.0 M in toluene) via a gas-tight syringe.

-

Endpoint: Sharp transition from red to pale yellow .

Calculation:

Part 4: Detailed Preparation Protocol

Reagent Table[5]

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Density (g/mL) | Quantity | Role |

| 4-Bromoanisole | 187.03 | 1.00 | 1.494 | 1.87 g (10 mmol) | Substrate |

| ~64.06 | 1.05 | ~0.68 | ~6.6 mL (1.6 M)* | Exchange Reagent | |

| Anhydrous THF | 72.11 | Solvent | 0.889 | 20 mL | Solvent |

| Methanol-d4 | 36.07 | Excess | - | 0.5 mL | Quench (QC) |

*Note: Volume depends on the specific titer determined in Section 3.1.

Step-by-Step Execution

Step 1: System Preparation

-

Equip a 100 mL 2-neck RBF with a rubber septum, a nitrogen inlet, and a magnetic stir bar.

-

Flame-dry the apparatus under vacuum; backfill with Nitrogen (repeat 3x).

-

Cool the flask to room temperature.

Step 2: Substrate Solvation

-

Syringe 20 mL of anhydrous THF into the flask.

-

Add 1.25 mL (1.87 g, 10 mmol) of 4-bromoanisole.

-

Initiate stirring and lower the flask into a Dry Ice/Acetone bath (-78°C) .

-

Allow the solution to equilibrate for 15 minutes. Crucial: The internal temperature must reach -78°C before addition.

Step 3: Lithiation (The Critical Step)

-

Fill a gas-tight syringe with the calculated volume of

-BuLi (1.05 equiv). -

Add

-BuLi dropwise over 10 minutes down the side of the flask.-

Why: Rapid addition causes localized heating, triggering Wurtz coupling.

-

-

Rinse the flask walls with 1-2 mL of anhydrous THF if reagents adhere to the glass.

-

Stir at -78°C for 45 minutes .

Step 4: Process Control (QC Check) Before adding your electrophile, verify conversion.

-

Extract a 0.1 mL aliquot of the reaction mixture via a needle.

-

Inject immediately into a vial containing 0.5 mL Methanol-d4 (MeOD) .

-

Analyze via GC-MS or H-NMR.

Step 5: Electrophile Addition

-

Once QC is passed, add your electrophile (dissolved in minimal THF) slowly at -78°C.

-

Allow the reaction to warm to room temperature only after the electrophile has been added and stirred for 30 minutes at low temp.

Part 5: Process Monitoring & Troubleshooting[5]

Workflow Diagram

Figure 2: Operational workflow for the generation and validation of the lithiated species.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovered SM | Wet THF (quenches Li) | Distill THF over Na/Benzophenone or use SPS. |

| Low Yield / Recovered SM | Degraded | Perform 1,10-phenanthroline titration (Sec 3.1). |

| Wurtz Product (Butyl-anisole) | Temp > -60°C during addition | Slow down addition rate; ensure bath is fresh. |

| Ortho-substitution | Warm temperature equilibration | Keep reaction strictly at -78°C; do not warm before quench. |

Part 6: Safety & Handling (HSE)

-

Pyrophoric Hazard:

-Butyllithium is pyrophoric. It ignites on contact with air. Always use a long needle to withdraw from the reagent bottle under positive nitrogen pressure. Keep a bucket of sand or Class D extinguisher nearby. -

Peroxides: THF forms explosive peroxides.[10] Test with peroxide strips before distillation or use.

-

Cryogenics: Dry ice/acetone baths reach -78°C. Use insulated gloves to prevent frostbite.

Part 7: References

-

Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178. Link

-

Watson, S. C., & Eastham, J. F. (1967). "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 9(1), 165-168. Link

-

Gilman, H., & Cartledge, F. K. (1964). "The Analysis of Organolithium Compounds." Journal of Organometallic Chemistry, 2(6), 447-454. Link

-

Organic Syntheses. (1926). "Standard Procedures for Organolithium Generation." Organic Syntheses, Coll. Vol. 1, p. 361. Link

Sources

- 1. ospt.osi.lv [ospt.osi.lv]

- 2. Organosynthetic & Organometallic Chemistry: titration of n-BuLi [tvv2008.blogspot.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sarponggroup.com [sarponggroup.com]

- 5. Tetrahydrofuran (CAS 109-99-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Preparation method of 4-bromoanisole - Eureka | Patsnap [eureka.patsnap.com]

- 9. prepchem.com [prepchem.com]

- 10. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

Application Notes and Protocols for the Synthesis of 4-Methoxybenzaldehyde via 4-Methoxyphenyllithium

Abstract

This document provides a comprehensive guide for the synthesis of 4-methoxybenzaldehyde, a widely used intermediate in the pharmaceutical, fragrance, and agrochemical industries. The protocol details the preparation of 4-methoxyphenyllithium from 4-bromoanisole and its subsequent formylation using N,N-dimethylformamide (DMF). This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and field-proven experimental procedures to ensure a successful and safe synthesis.

Introduction: The Significance of 4-Methoxybenzaldehyde and the Utility of Organolithium Reagents

4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a key organic compound characterized by a benzene ring substituted with a methoxy and an aldehyde group.[1] Its pleasant, sweet, floral aroma makes it a valuable ingredient in the fragrance and flavor industries.[1] Furthermore, its chemical structure serves as a crucial building block for the synthesis of a wide array of pharmaceuticals, including antihistamines, antidepressants, and antipsychotics, as well as in the agrochemical sector.

The synthesis of 4-methoxybenzaldehyde can be approached through various methods. However, the use of organolithium reagents, specifically 4-methoxyphenyllithium, offers a highly efficient and regioselective route. Organolithium reagents are powerful nucleophiles and strong bases, enabling the formation of carbon-carbon bonds with high yields.[2] The formylation of an aryllithium species with an appropriate electrophile, such as N,N-dimethylformamide (DMF), is a common and effective strategy for the introduction of an aldehyde group onto an aromatic ring.[3][4] This method is particularly advantageous due to the ready availability of the starting materials and the generally high conversion rates.

This guide will provide a detailed protocol for this synthesis, emphasizing the critical experimental parameters, safety considerations when handling pyrophoric organolithium compounds, and a thorough discussion of the underlying reaction mechanisms.

Reaction Mechanism and Rationale

The synthesis of 4-methoxybenzaldehyde via 4-methoxyphenyllithium proceeds in two primary stages:

Stage 1: Formation of 4-Methoxyphenyllithium via Lithium-Halogen Exchange

The first step involves the generation of the aryllithium reagent, 4-methoxyphenyllithium, from 4-bromoanisole. This is typically achieved through a lithium-halogen exchange reaction with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[4] The reaction is driven by the formation of a more stable organolithium species. The highly polar carbon-lithium bond in the alkyllithium reagent facilitates the exchange with the bromine atom on the aromatic ring.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial for this reaction. They solvate the lithium cation, stabilizing the organolithium reagent and preventing its aggregation, which would otherwise reduce its reactivity.

-

Temperature: The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the alkyllithium reagent with the solvent (in the case of THF) and to control the exothermicity of the reaction.

Stage 2: Formylation of 4-Methoxyphenyllithium with N,N-Dimethylformamide (DMF)

The generated 4-methoxyphenyllithium, a potent nucleophile, then reacts with the electrophilic carbonyl carbon of DMF. This addition reaction forms a tetrahedral intermediate. Subsequent acidic work-up hydrolyzes this intermediate to yield the final product, 4-methoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Electrophile: DMF is an excellent formylating agent due to its polarity and the electrophilicity of its carbonyl carbon. It is also an inexpensive and readily available reagent.

-

Work-up: An acidic work-up is necessary to protonate the intermediate alkoxide and facilitate the elimination of dimethylamine, leading to the formation of the aldehyde. A saturated aqueous solution of ammonium chloride is often used for a mild quench.

Figure 1: Overall reaction scheme for the synthesis of 4-methoxybenzaldehyde.

Experimental Protocol

3.1. Materials and Equipment

| Reagent/Equipment | Specification | Supplier (Example) |

| 4-Bromoanisole | 99% | Sigma-Aldrich |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Saturated aq. NH₄Cl | ||

| Saturated aq. NaCl (Brine) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| Round-bottom flasks | Flame-dried | |

| Magnetic stirrer and stir bars | ||

| Syringes and needles | Oven-dried | |

| Septa | ||

| Schlenk line or Argon/Nitrogen inlet | ||

| Low-temperature thermometer | ||

| Separatory funnel | ||

| Rotary evaporator |

3.2. Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 4-methoxybenzaldehyde.

3.2.1. Preparation of 4-Methoxyphenyllithium

-

Inert Atmosphere: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon or nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Setup: To the flask, add 4-bromoanisole (1.0 eq) and anhydrous diethyl ether. Stir the solution until the 4-bromoanisole is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Time: Stir the resulting mixture at -78 °C for 1 hour. The formation of a white precipitate (4-methoxyphenyllithium) may be observed.

3.2.2. Formylation Reaction

-

Addition of DMF: While maintaining the temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (1.2 eq) dropwise via syringe. A color change may be observed upon addition.

-

Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Then, remove the cooling bath and allow the mixture to warm to room temperature, stirring for another 1-2 hours.

3.2.3. Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: The quenching process is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-methoxybenzaldehyde as a colorless to pale yellow liquid.

Safety Precautions: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and react violently with water.[5] Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: All manipulations involving organolithium reagents must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves).

-

Syringe and Cannula Techniques: Use well-maintained, dry syringes and needles for transferring organolithium solutions. Ensure a secure connection to prevent leaks. For larger volumes, cannula transfer is recommended.

-

Quenching: Never quench organolithium reagents with water directly. Always use a less reactive proton source, such as isopropanol, initially, followed by a more reactive one like ethanol, and then water, all while cooling the reaction vessel. The quenching of the main reaction should be done carefully with a saturated ammonium chloride solution at 0 °C.

-

Spills: In case of a small spill, cover it with sand or another non-combustible absorbent material. For larger spills, evacuate the area and contact emergency personnel. A Class D fire extinguisher should be readily available.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no yield of product | - Incomplete formation of the organolithium reagent due to wet glassware or solvent. - Inactive n-butyllithium (titer is too low). - Reaction temperature was too high during the addition of n-BuLi. | - Ensure all glassware is rigorously flame-dried and solvents are anhydrous. - Titrate the n-butyllithium solution before use to determine its exact concentration. - Maintain a constant low temperature (-78 °C) during the lithium-halogen exchange. |

| Formation of biphenyl or other side products | - The reaction mixture was allowed to warm up prematurely. - The organolithium reagent reacted with unreacted 4-bromoanisole. | - Ensure the reaction is kept at -78 °C until the formylation step. - Add the n-butyllithium slowly to the 4-bromoanisole solution to maintain a low concentration of the alkyllithium. |

| Difficult work-up (emulsion formation) | - Presence of excess DMF. | - Dilute the reaction mixture with more organic solvent (e.g., diethyl ether or ethyl acetate) before washing. - Perform the washes with brine to help break the emulsion. |

| Product is contaminated with starting material | - Incomplete lithium-halogen exchange. | - Increase the reaction time for the lithium-halogen exchange. - Ensure the n-butyllithium is of sufficient concentration and purity. |

Results and Discussion

Expected Yield and Purity:

Following this protocol, a typical yield of 4-methoxybenzaldehyde is in the range of 70-85%. The purity of the product after purification should be ≥98%, as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization Data:

The identity and purity of the synthesized 4-methoxybenzaldehyde can be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H, -CHO), 7.84 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.8, 164.6, 131.9, 130.1, 114.3, 55.6 |

| IR (neat, cm⁻¹) | ν 2935, 2840, 1685 (C=O), 1600, 1577, 1258, 1157 |

| Appearance | Colorless to pale yellow liquid |

Conclusion

The synthesis of 4-methoxybenzaldehyde from 4-bromoanisole via the formation of 4-methoxyphenyllithium and subsequent formylation with DMF is a robust and efficient method. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture and air, high yields of the desired product can be consistently achieved. The detailed protocol and safety guidelines provided in this application note are designed to enable researchers to perform this synthesis successfully and safely, contributing to the advancement of projects in pharmaceuticals, fragrances, and other areas of chemical synthesis.

References

-

PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Murai, T., & Asai, F. (2007). Three-Component Coupling Reactions of Thioformamides with Organolithium and Grignard Reagents Leading to Formation of Tertiary Amines and a Thiolating Agent. Journal of the American Chemical Society, 129(4), 780–781. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

ResearchGate. How can I perform formylation in the Br position of an aromatic ring? [Link]

- Schall, A., & Reiser, O. (2007). Synthesis by Formylation of Arylmetal Reagents. In Science of Synthesis (Vol. 25, pp. 595-604). Thieme.

-

Organic Chemistry Portal. Formylation. [Link]

-

JoVE. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]

-

NIST. Benzaldehyde, 4-methoxy-. National Institute of Standards and Technology. [Link]

-

ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

Sources

The Versatile 4-Methoxyphenyllithium Reagent: A Comprehensive Guide to C-C Bond Formation

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the diverse arsenal of reagents available to chemists, organolithium species stand out for their potent nucleophilicity and utility in forging these critical linkages. This application note provides an in-depth technical guide to the use of 4-methoxyphenyllithium, a versatile aryllithium reagent, in C-C bond-forming reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the preparation, handling, and broad applicability of this reagent, supported by detailed protocols and mechanistic insights.

Introduction: The Power of the Phenyl Anion Synthon

Organolithium reagents are organometallic compounds that feature a direct carbon-lithium bond. The significant difference in electronegativity between carbon and lithium polarizes this bond, imparting a high degree of carbanionic character to the carbon atom.[1] This inherent nucleophilicity makes organolithium reagents powerful tools for the formation of new C-C bonds through reactions with a wide array of electrophiles.[1]

4-Methoxyphenyllithium, specifically, offers several advantages. The electron-donating nature of the methoxy group can influence the reactivity and stability of the reagent. Furthermore, the resulting 4-methoxyphenyl moiety is a common structural motif in numerous biologically active molecules and advanced materials, making this reagent a valuable building block in medicinal chemistry and materials science.

Preparation and Stability of 4-Methoxyphenyllithium

The in situ generation of 4-methoxyphenyllithium is crucial for its successful application, as solid aryllithium reagents can be pyrophoric and unstable. A common and reliable method for its preparation is through a lithium-halogen exchange reaction.

Protocol: In Situ Preparation of 4-Methoxyphenyllithium

This protocol describes the generation of 4-methoxyphenyllithium from 4-bromoanisole and tert-butyllithium.

Materials:

-

4-Bromoanisole

-

tert-Butyllithium (typically 1.7 M in pentane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

Procedure:

-

Under an inert atmosphere, a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

-

tert-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 1 hour, during which the lithium-halogen exchange occurs, yielding a solution of 4-methoxyphenyllithium.

-

The freshly prepared reagent is typically used immediately for subsequent reactions.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithium-halogen exchange is a rapid and exothermic reaction. Maintaining a low temperature is critical to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[2] Rigorous exclusion of air and water is mandatory to prevent the degradation of the reagent and ensure a high yield.

-

Anhydrous Solvents: Protic solvents will quench the organolithium reagent. Therefore, all solvents and glassware must be scrupulously dried.

Stability Considerations

Aryllithium reagents, including 4-methoxyphenyllithium, exhibit greater thermal stability compared to their alkyl counterparts. However, their stability is highly dependent on the solvent system. Ethereal solvents like THF and diethyl ether are commonly used for their preparation and subsequent reactions. While solutions in pure diethyl ether can have limited storage stability, mixtures with hydrocarbons can improve it, though refrigeration is still necessary.

Applications in C-C Bond Formation: Detailed Protocols and Mechanistic Insights

4-Methoxyphenyllithium is a versatile nucleophile that readily reacts with a variety of electrophilic partners to form new C-C bonds. This section provides detailed protocols for its reaction with representative aldehydes, ketones, esters, and nitriles.

Reaction with Aldehydes: Synthesis of Diaryl Methanols

The addition of 4-methoxyphenyllithium to aldehydes provides a direct route to secondary alcohols, specifically diaryl methanols.

Protocol: Synthesis of (4-Methoxyphenyl)(phenyl)methanol

Materials:

-

Freshly prepared solution of 4-methoxyphenyllithium in THF

-

Benzaldehyde

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To the freshly prepared solution of 4-methoxyphenyllithium (1.1 equivalents) at -78 °C, a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Mechanism: The reaction proceeds via a nucleophilic addition of the 4-methoxyphenyllithium to the electrophilic carbonyl carbon of the aldehyde.[1][3] This forms a lithium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the secondary alcohol.[4]

Caption: Workflow for the synthesis of diaryl methanols.

Reaction with Ketones: Synthesis of Triaryl Methanols

Similarly, the reaction with ketones affords tertiary alcohols.

Protocol: Synthesis of 1-(4-Methoxyphenyl)-1-phenylethan-1-ol

Materials:

-

Freshly prepared solution of 4-methoxyphenyllithium in THF

-

Acetophenone

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To the freshly prepared solution of 4-methoxyphenyllithium (1.1 equivalents) at -78 °C, a solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous NH₄Cl solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

Table 1: Representative Reactions of 4-Methoxyphenyllithium with Carbonyl Compounds

| Electrophile | Product | Typical Yield (%) |

| Benzaldehyde | (4-Methoxyphenyl)(phenyl)methanol | 85-95 |

| Acetophenone | 1-(4-Methoxyphenyl)-1-phenylethan-1-ol | 80-90 |

Reaction with Esters: A Pathway to Ketones or Tertiary Alcohols

The reaction of organolithium reagents with esters can be more complex. The initially formed ketone is also susceptible to nucleophilic attack, potentially leading to a tertiary alcohol. Careful control of reaction conditions is necessary to selectively obtain the ketone.

Protocol: Synthesis of 4-Methoxyacetophenone

Materials:

-

Freshly prepared solution of 4-methoxyphenyllithium in THF

-

Ethyl acetate

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of ethyl acetate (1.0 equivalent) in anhydrous THF is cooled to -78 °C.

-

The freshly prepared solution of 4-methoxyphenyllithium (1.0 equivalent) is added dropwise, maintaining the temperature at -78 °C.

-

The reaction is stirred at this temperature for 30 minutes.

-

The reaction is quenched at -78 °C with saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The organic layer is washed, dried, and concentrated to give the crude ketone, which can be purified by distillation or chromatography.

Controlling the Reaction:

-

Stoichiometry: Using a 1:1 ratio of the organolithium reagent to the ester favors the formation of the ketone.

-

Temperature: Maintaining a low temperature (-78 °C) throughout the reaction and quench helps to prevent the second addition to the newly formed ketone.

Caption: Reaction pathways for aryllithium addition to esters.

Reaction with Nitriles: Synthesis of Ketones

The reaction of 4-methoxyphenyllithium with nitriles provides a reliable method for the synthesis of ketones after an acidic workup.

Protocol: Synthesis of 4-Methoxybenzonitrile

Materials:

-

Freshly prepared solution of 4-methoxyphenyllithium in THF

-

Benzonitrile

-

Anhydrous THF

-

Aqueous hydrochloric acid (e.g., 3M HCl)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzonitrile (1.0 equivalent) in anhydrous THF at 0 °C, the freshly prepared solution of 4-methoxyphenyllithium (1.1 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The mixture is stirred vigorously until the intermediate imine is hydrolyzed to the ketone.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with sodium bicarbonate solution and brine, dried over MgSO₄, and concentrated.

-

The crude ketone is purified by column chromatography.

Applications in Drug Development: A Case Study Perspective

The utility of aryllithium reagents extends to the synthesis of complex, biologically active molecules. For instance, the core structures of drugs like Tamoxifen, used in the treatment of breast cancer, and Combretastatin A-4, a potent anti-cancer agent, can be constructed using C-C bond-forming reactions where aryllithium or related organometallic reagents play a key role.[2][5][6][7] The 4-methoxyphenyl moiety is a common feature in many pharmacologically active compounds, and 4-methoxyphenyllithium serves as a direct precursor to introduce this valuable fragment.

Safety and Handling of 4-Methoxyphenyllithium

Organolithium reagents are pyrophoric and react violently with water.[2][8] All manipulations must be carried out under a strict inert atmosphere by trained personnel.

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Safety glasses or goggles

-

Nitrile gloves (it is often recommended to wear a second pair of neoprene gloves over the nitrile gloves)

Quenching Procedures:

-

Unreacted 4-methoxyphenyllithium must be quenched safely.

-

The reaction vessel should be cooled in an ice bath.

-

A quenching agent, such as isopropanol, should be added slowly and dropwise to the stirred solution under an inert atmosphere.[9]

-

After the initial vigorous reaction subsides, water can be added cautiously to quench any remaining reactive species.

Conclusion

4-Methoxyphenyllithium is a powerful and versatile reagent for the formation of C-C bonds in organic synthesis. Its ability to react with a wide range of electrophiles provides efficient access to a variety of valuable molecular architectures. By understanding the principles of its preparation, stability, and reactivity, and by adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this important organolithium reagent in the pursuit of novel molecules for drug discovery and materials science.

References

- Evans, C. W., & Allen, C. F. H. (1938). 2-PHENYLPYRIDINE. Organic Syntheses, 18, 70. doi:10.15227/orgsyn.018.0070

- Heijnen, D., van Zuijlen, M., Tosi, F., & Feringa, B. L. (2019). An atom efficient synthesis of tamoxifen. Organic & Biomolecular Chemistry, 17(9), 2315–2320. doi:10.1039/c8ob02977f

- Kim, J., Battsengel, O., Liu, Y., & Chae, J. (2015). Copper-Catalyzed Hydroxylation of Aryl Halides under Mild Conditions. Bulletin of the Korean Chemical Society, 36(12), 2833–2840.

-

Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

- Reich, H. J. (2012). What's Going on with These Lithium Reagents?. The Journal of Organic Chemistry, 77(13), 5471–5491. doi:10.1021/jo3005155

- Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the E and Z isomers of the antiestrogen tamoxifen. Journal of Organic Chemistry, 47(13), 2387–2393.

- SAGE Publications Inc. (n.d.). Synthesis of Combretastatin A-4 and Erianin.

- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.

-

The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

-

UCL Discovery. (2021, June 2). Syntheses of Combretastatin A‐4 and Related Stilbenes by Using Aqueous Conditions. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 27). Organolithium reagent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. sarponggroup.com [sarponggroup.com]

Troubleshooting & Optimization

Minimizing protonation side reactions of aryllithium intermediates

A Specialist's Guide to Minimizing Protonation Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aryllithium intermediates. As a Senior Application Scientist, I understand the delicate nature of these powerful synthetic tools and the frustrations that can arise from undesired side reactions. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of working with aryllithium species and, most importantly, to minimize the ubiquitous issue of protonation.